4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid
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Overview
Description
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid is a complex organic compound with the molecular formula C17H17ClN2O5S. This compound is notable for its unique structure, which includes a chloro-substituted phenyl ring, a dimethylsulfamoyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid typically involves multiple steps:
Formation of the Intermediate: The initial step involves the chlorination of a suitable phenyl precursor to introduce the chloro group.
Sulfamoylation: The chlorinated intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base to form the dimethylsulfamoyl derivative.
Formamidation: The resulting compound undergoes formamidation to introduce the formamido group.
Benzoic Acid Coupling: Finally, the formamido intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to amines or thiols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies focusing on its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-({[2-Chloro-5-(methylsulfamoyl)phenyl]formamido}methyl)benzoic acid
- 4-({[2-Chloro-5-(ethylsulfamoyl)phenyl]formamido}methyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of the dimethylsulfamoyl group. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20(2)26(24,25)13-7-8-15(18)14(9-13)16(21)19-10-11-3-5-12(6-4-11)17(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIAJRWNYBHTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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